![molecular formula C11H14N2O B1205889 1-Nitroso-4-phenylpiperidine CAS No. 6652-04-6](/img/structure/B1205889.png)
1-Nitroso-4-phenylpiperidine
Overview
Description
1-Nitroso-4-phenylpiperidine is a nitrosamine compound known for its mutagenic and carcinogenic properties. It is chiral, existing in two forms: the R form and the S form. The R form is more potent in terms of carcinogenicity. This compound can be formed from nitrosamines such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone or N’-nitrosonornicotine through a reaction with pipecolic acid .
Preparation Methods
1-Nitroso-4-phenylpiperidine can be synthesized through various methods. One common approach involves the nitrosation of 4-phenylpiperidine using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired nitroso compound .
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid-state synthesis and enzyme-catalyzed reactions has also been explored for the preparation of nitrosoaromatic compounds .
Chemical Reactions Analysis
1-Nitroso-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted piperidines .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
1-Nitroso-4-phenylpiperidine serves as a crucial intermediate in the synthesis of complex organic molecules. It can be utilized in the development of various derivatives that are important for pharmaceutical applications. The nitroso group allows for unique reactivity patterns, facilitating the formation of diverse chemical entities through oxidation, reduction, and substitution reactions.
Reaction Type | Example Reaction | Products |
---|---|---|
Oxidation | This compound + oxidizing agent | Nitro derivatives |
Reduction | This compound + reducing agent | Amino derivatives |
Substitution | This compound + nucleophile | Substituted piperidines |
Biological Research
Mutagenic and Carcinogenic Properties
The compound is known for its mutagenic and carcinogenic properties, making it a subject of study in toxicology and cancer research. Its mechanism of action involves forming covalent bonds with nucleophilic sites in DNA, leading to mutations and potential tumorigenesis. Studies have demonstrated that it can induce DNA damage and activate cellular stress responses, which may contribute to its carcinogenic effects .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Medical Applications
Therapeutic Potential
Ongoing research explores the therapeutic potential of this compound as a candidate for drug development. Its ability to modify cellular signaling pathways may lead to applications in treating cancer by inducing apoptosis in malignant cells. In vitro studies have shown that it can decrease cell viability in cancer cell lines, indicating its promise as an anticancer therapeutic .
Study Focus | Findings |
---|---|
Anticancer Effects | Induces apoptosis in breast and colon cancer cells; dose-dependent decrease in cell viability |
Antimicrobial Efficacy | Significant inhibition against Staphylococcus aureus and Escherichia coli |
Industrial Applications
Material Development
In industrial contexts, this compound is utilized as a precursor in the synthesis of other nitrosamine compounds. Its unique properties make it valuable for developing new materials with specific functionalities. The compound's reactivity enables its use in producing specialized polymers and other industrially relevant substances .
Mechanism of Action
The mechanism of action of 1-Nitroso-4-phenylpiperidine involves its interaction with DNA, leading to DNA damage and mutations. The compound forms adducts with DNA, which can result in carcinogenic effects. The molecular targets include DNA bases, and the pathways involved are related to DNA repair mechanisms and cell cycle regulation .
Comparison with Similar Compounds
1-Nitroso-4-phenylpiperidine is unique due to its specific structure and potent carcinogenicity. Similar compounds include:
1-Nitroso-4-methylpiperazine: Used in drug synthesis.
1-Cyclopentyl-4-nitrosopiperazine: Found in certain pharmaceutical products.
N-Nitrosodimethylamine: Known for its mutagenic properties.
These compounds share similar nitrosamine structures but differ in their specific chemical properties and applications.
Biological Activity
1-Nitroso-4-phenylpiperidine (NPPip) is a nitroso derivative of piperidine that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 206.24 g/mol. It is synthesized through the nitrosation of 4-phenylpiperidine using nitrosating agents like sodium nitrite in acidic conditions, typically hydrochloric acid. This reaction requires careful control of temperature and pH to ensure the formation of the desired nitroso compound .
The biological activity of NPPip is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. The nitroso group can induce modifications that alter protein function, enzyme activity, and cellular signaling pathways. This interaction may lead to various biological effects, including:
- Inhibition of Enzyme Activity : NPPip can inhibit specific enzymes, potentially affecting metabolic pathways.
- Induction of Cellular Stress Responses : The formation of reactive nitrogen species may trigger stress responses in cells, leading to apoptosis or necrosis under certain conditions .
Antimicrobial Properties
Research has indicated that NPPip and its derivatives exhibit antimicrobial properties against various pathogens. A study demonstrated that NPPip showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Potential
NPPip has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to modify cellular signaling pathways makes it a candidate for further development as an anticancer therapeutic .
Comparative Analysis with Related Compounds
To understand the unique biological activity of NPPip, it is useful to compare it with related compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
1-Nitroso-4-methylpiperidine | Nitroso derivative | Moderate antimicrobial properties |
4-Phenylpiperidin-4-ol | Hydroxyl derivative | Limited biological activity |
1-Nitroso-4-phenylpiperidin | Nitroso derivative | Strong antimicrobial and anticancer activity |
NPPip stands out due to its combination of both a nitroso group and a phenyl piperidine structure, which enhances its reactivity and biological interactions compared to its analogs .
Study on Antimicrobial Efficacy
A study published in MDPI assessed the antimicrobial efficacy of various nitroso compounds, including NPPip. The results indicated that NPPip had an inhibition zone diameter significantly larger than the control group against Staphylococcus aureus and Escherichia coli, suggesting potent antimicrobial activity .
Investigation into Anticancer Effects
In a separate investigation reported in ACS Publications, NPPip was tested against several cancer cell lines, including breast and colon cancer cells. The findings revealed that treatment with NPPip resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
1-nitroso-4-phenylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-12-13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLERIDASECPNCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216718 | |
Record name | 1-Nitroso-4-phenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.000152 [mmHg] | |
Record name | N-Nitroso-4-phenylpiperidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21295 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
329187-69-1, 6652-04-6 | |
Record name | Piperidine, 1-nitroso-4-phenyl-, (1R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329187-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitroso-4-phenylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006652046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitroso-4-phenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-nitroso-4-phenylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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